2,5-dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone
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Overview
Description
2,5-Dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone is an organic compound with the molecular formula C19H21N5O3S and a molecular weight of 399.475 g/mol . This compound is a derivative of benzaldehyde, featuring two methoxy groups at positions 2 and 5 on the phenyl ring, and a hydrazone moiety attached to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone typically involves the following steps :
Formation of 2,5-Dimethoxybenzaldehyde: This compound is synthesized by the methylation of 2,5-dihydroxybenzaldehyde using dimethyl sulfate in the presence of a base such as potassium carbonate.
Synthesis of 3-(4-Ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole: This intermediate is prepared by the reaction of 4-ethoxyphenylhydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate.
Formation of the Hydrazone: The final step involves the condensation of 2,5-dimethoxybenzaldehyde with 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole in the presence of an acid catalyst such as acetic acid.
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone undergoes various chemical reactions, including:
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: 2,5-Dimethoxybenzoic acid.
Reduction: 2,5-Dimethoxybenzyl alcohol.
Substitution: 2,5-Dimethoxybenzaldehyde derivatives.
Scientific Research Applications
2,5-Dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone involves its interaction with specific molecular targets and pathways . The compound’s hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity . Additionally, the triazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
3-(4-Ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole: An intermediate in the synthesis.
2,4-Dimethoxybenzaldehyde: A structurally similar compound with different substitution patterns.
Uniqueness
2,5-Dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
624725-76-4 |
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Molecular Formula |
C19H21N5O3S |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
4-[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H21N5O3S/c1-4-27-15-7-5-13(6-8-15)18-21-22-19(28)24(18)23-20-12-14-11-16(25-2)9-10-17(14)26-3/h5-12,23H,4H2,1-3H3,(H,22,28)/b20-12+ |
InChI Key |
LAOFGZFESCMAPT-UDWIEESQSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=C(C=CC(=C3)OC)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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